Necrosulfonamide

Description

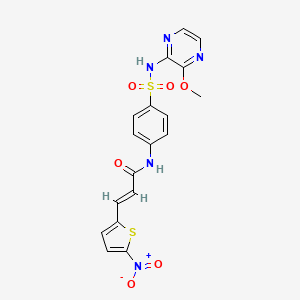

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPHVLYVGMZMZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364437 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432531-71-0 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Necrosulfonamide: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necrosulfonamide (NSA) is a potent and highly specific small-molecule inhibitor of necroptosis, a form of regulated necrotic cell death.[1] It was identified through high-throughput screening of approximately 200,000 compounds for their ability to protect human colon adenocarcinoma HT-29 cells from necroptosis.[1][2] This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary target, its impact on the necroptosis signaling pathway, and the key experimental methodologies used for its characterization. Quantitative data on its efficacy are presented, along with detailed experimental protocols and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the direct and irreversible inhibition of the Mixed Lineage Kinase Domain-like protein (MLKL), the terminal executioner of the necroptosis pathway.[2][3][4]

-

Covalent Modification: NSA functions as a covalent inhibitor, specifically targeting the cysteine residue at position 86 (Cys86) within the N-terminal four-helix bundle 'killer' domain of human MLKL.[4][5][6] This covalent modification prevents the necessary conformational changes that lead to MLKL oligomerization.[5][7]

-

Inhibition of MLKL Oligomerization and Translocation: The phosphorylation of MLKL by its upstream kinase, RIPK3, triggers a conformational change that normally leads to the oligomerization of MLKL monomers.[8] These oligomers then translocate to the plasma membrane, where they disrupt membrane integrity, leading to cell lysis.[5][8] By binding to Cys86, this compound allosterically prevents this oligomerization and subsequent membrane translocation, effectively halting the execution of necroptosis downstream of MLKL activation.[4][7][9][10]

-

Species Specificity: A critical characteristic of this compound is its species specificity. It is highly effective against human MLKL but does not inhibit mouse MLKL.[5][11] This is because the target Cys86 residue in human MLKL is replaced by a tryptophan in murine MLKL, which cannot be covalently modified by NSA.[1][3] This has significant implications for the design and interpretation of in vivo studies.

-

Downstream of RIPK3 Activation: NSA acts downstream of Receptor-Interacting serine-threonine Kinase 3 (RIP3) activation.[3][12] It does not inhibit the kinase activity of RIPK1 or RIPK3, nor does it prevent the RIPK3-mediated phosphorylation of MLKL or the formation of the RIPK1-RIPK3 necrosome complex.[11][13]

The Necroptosis Signaling Pathway and NSA's Point of Inhibition

Necroptosis is a regulated cell death pathway initiated by various stimuli, most notably the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1, in a cellular environment where caspase-8 is inhibited.[1][14]

-

Complex I Formation: TNF-α binding to TNFR1 leads to the formation of a plasma membrane-bound protein complex known as Complex I, which promotes cell survival and inflammation via NF-κB signaling.[7]

-

Necrosome Formation (Complex IIb): In the absence of active caspase-8, a secondary cytosolic complex called the necrosome (or Complex IIb) is formed.[14] This complex consists of RIPK1, RIPK3, and MLKL.[7][15]

-

RIPK3 and MLKL Phosphorylation: Within the necrosome, RIPK1 and RIPK3 undergo auto- and cross-phosphorylation, leading to their activation.[16][17] Activated RIPK3 then phosphorylates its substrate, MLKL.[8][17]

-

MLKL Execution: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell death.[8][16]

This compound intervenes at the final execution step of this pathway.

Caption: Necroptosis signaling pathway and this compound's point of inhibition.

Quantitative Data: Efficacy of this compound

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration required to inhibit the necroptotic process by 50%.

| Cell Line | Necroptosis Inducer | Assay Type | IC₅₀ / EC₅₀ | Reference |

| HT-29 (human) | TNF-α/Smac mimetic/Z-VAD-fmk | CellTiter-Glo | 447 nM (EC₅₀) | [11] |

| HT-29 (human) | TNF-α/Smac mimetic/Z-VAD-fmk | Not Specified | < 1 µM (IC₅₀) | [11] |

| HT-29 (human) | TNF-α/Smac mimetic/Z-VAD-fmk | Not Specified | 124 nM (IC₅₀) | [18] |

| Jurkat (FADD-null, human) | TNF-α | Not Specified | < 1 µM (IC₅₀) | [11] |

| General | Not Specified | Not Specified | < 0.2 µM (IC₅₀) | [12] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays.

Protocol 1: High-Throughput Screening for Necroptosis Inhibitors

This protocol outlines the initial discovery process for this compound.

-

Objective: To identify small molecules that protect cells from induced necroptosis.

-

Methodology:

-

Cell Plating: Human colon adenocarcinoma HT-29 cells are seeded in multi-well plates.[1]

-

Compound Addition: A library of small molecules (e.g., ~200,000 compounds) is added to the wells, typically at a final concentration of 10 µM.[1][2]

-

Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100-500 nM), and a pan-caspase inhibitor, z-VAD-fmk (e.g., 20 µM). This combination is often abbreviated as T/S/Z.[1][14]

-

Incubation: The cells are incubated for a defined period (e.g., 12-24 hours).[1][14]

-

Cell Viability Assessment: Cell viability is measured using an ATP-based luminescent assay, such as the CellTiter-Glo® assay. Luminescence is directly proportional to the number of viable cells.[1]

-

Hit Identification: Compounds that result in a significant increase in cell viability compared to vehicle-treated controls are identified as primary hits for further optimization and characterization.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. This compound inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding allosteric interactions in hMLKL protein that modulate necroptosis and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | Cell Signaling Technology [cellsignal.com]

- 13. This compound | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioradiations.com [bioradiations.com]

- 18. This compound ≥95% (HPLC), solid, MLKL inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

The Cellular Target of Necrosulfonamide: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Necrosulfonamide (NSA) has emerged as a critical chemical probe for dissecting the molecular intricacies of regulated necrosis, specifically necroptosis. This technical guide provides a comprehensive overview of the cellular target of NSA, its mechanism of action, and the experimental methodologies used to elucidate its function.

Core Cellular Target: Mixed Lineage Kinase Domain-Like Protein (MLKL)

The primary and direct cellular target of this compound is the Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3][4] MLKL is the terminal executioner protein in the necroptosis signaling cascade.[2] NSA is a potent and specific inhibitor of human MLKL, preventing it from carrying out its cell death-inducing function.[1][5]

Mechanism of Action: Covalent Modification and Inhibition of Oligomerization

This compound functions as an irreversible covalent inhibitor of human MLKL. It specifically targets the cysteine 86 (Cys86) residue located within the N-terminal four-helix bundle (4HB) domain of MLKL.[2][6][7] The interaction occurs through a Michael addition reaction.[8] This covalent modification of Cys86 is critical, as it sterically hinders the conformational changes necessary for MLKL to transition into its active, oligomeric state.[5][7][9] By preventing MLKL oligomerization, NSA effectively blocks its translocation to the plasma membrane, a crucial step for the membrane disruption that ultimately leads to necroptotic cell death.[2]

It is important to note that NSA's inhibitory action is downstream of the activation of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][10] While NSA does not affect the formation of the upstream necrosome complex, which consists of RIPK1 and RIPK3, it specifically blocks the function of MLKL after it is phosphorylated by RIPK3.[3][10]

Species Specificity

A crucial aspect of this compound's activity is its species specificity. NSA is a potent inhibitor of human MLKL but is ineffective against its murine counterpart.[7][8][11] This is because the critical Cys86 residue in human MLKL is replaced by a tryptophan residue in mouse MLKL, which cannot undergo the same covalent modification by NSA.[1][7] This specificity has significant implications for the design and interpretation of preclinical studies in mouse models.

Secondary Target: Gasdermin D (GSDMD)

Recent evidence suggests that this compound may also target Gasdermin D (GSDMD), a key effector protein in the pyroptosis pathway, another form of programmed cell death.[7][12][13] This indicates potential cross-pathway activity for NSA and should be a consideration in experimental design and data interpretation.[7]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data related to the inhibitory activity of this compound.

| Parameter | Cell Line | Assay Conditions | Value | Reference |

| IC50 | HT-29 | TNF-α (20 ng/mL) / Smac mimetic (100 nM) / Z-VAD-fmk (20 µM) induced necroptosis | 124 nM | [8] |

| IC50 | General Necroptosis Inhibition | Not specified | < 0.2 µM | [10] |

| Protection | FADD-null Jurkat | TNF-α (200 ng/mL) induced necroptosis | 80% protection at 0.5 µM | [8] |

Signaling Pathway of Necroptosis and NSA Inhibition

The following diagram illustrates the necroptosis signaling pathway and the specific point of inhibition by this compound.

Key Experimental Protocols

The identification of MLKL as the cellular target of this compound was achieved through a series of key experiments. Detailed methodologies for these experiments are provided below.

Target Identification via Affinity Pulldown with a Biotinylated NSA Probe

This protocol outlines the forward chemical genetics approach used to identify the protein target of NSA.

Experimental Workflow Diagram

Methodology

-

Synthesis of Biotinylated NSA Probe: A biotin (B1667282) moiety is chemically linked to the this compound molecule, creating a probe for affinity capture.

-

Cell Culture and Lysate Preparation: Human HT-29 cells are cultured and treated with a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk to induce necroptosis. The cells are then lysed to release cellular proteins.[11]

-

Probe Incubation: The biotinylated NSA probe is incubated with the cell lysate to allow for the covalent binding to its target protein(s).[11]

-

Affinity Capture: Streptavidin-coated agarose (B213101) beads are added to the lysate. The high affinity of streptavidin for biotin allows for the selective capture of the biotinylated probe along with its covalently bound protein target.[11]

-

Washing: The beads are washed extensively with buffer to remove proteins that are non-specifically bound to the beads or the probe.[11]

-

Elution and Protein Identification: The captured proteins are eluted from the beads, separated by SDS-PAGE, and the specific protein band that corresponds to the target of NSA is excised and identified using mass spectrometry.

Target Engagement Confirmation by Western Blot for Phosphorylated MLKL (pMLKL)

This protocol is used to confirm that NSA engages its target, MLKL, and inhibits its activation, which is marked by phosphorylation.

Methodology

-

Cell Seeding and Treatment: HT-29 cells are seeded in a 6-well plate. The following day, the cells are pre-treated with either a vehicle control (DMSO) or varying concentrations of this compound for 1 hour.[14]

-

Induction of Necroptosis: Necroptosis is induced by treating the cells with TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 250 nM), and z-VAD-fmk (e.g., 10 µM) for a specified period (e.g., 8 hours).[14]

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[14]

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading for the western blot.[14]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[14]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated MLKL (pMLKL). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection. The membrane is then stripped and re-probed for total MLKL and a loading control (e.g., β-actin or GAPDH) to normalize the results.[14]

-

Analysis: The intensity of the pMLKL band is quantified and normalized to the total MLKL and loading control bands. A significant reduction in the pMLKL signal in the NSA-treated samples compared to the vehicle control confirms target engagement and inhibition of MLKL activation.[14]

Cell Viability Assay to Determine IC50

This protocol measures the concentration of this compound required to inhibit necroptotic cell death by 50% (IC50).

Methodology

-

Cell Seeding: HT-29 cells are seeded in a 96-well plate and allowed to adhere overnight.[14]

-

Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium. The cells are pre-treated with these different concentrations for 1-2 hours.[14]

-

Induction of Necroptosis: Necroptosis is induced as described in the previous protocol. Control wells include untreated cells (100% viability) and cells treated with the necroptosis-inducing stimuli and vehicle (0% viability).[14]

-

Lactate Dehydrogenase (LDH) Release Assay: After an incubation period of 12-24 hours, the amount of LDH released into the culture medium from damaged cells is measured using a commercially available kit. The absorbance is read at the specified wavelength.[14]

-

Data Analysis: The percentage of cytotoxicity is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percentage of inhibition of cell death against the log concentration of the compound and fitting the data to a dose-response curve.

Conclusion

This compound is a highly specific and potent covalent inhibitor of human MLKL, the terminal executioner of necroptosis. Its discovery and characterization have been pivotal in advancing our understanding of this regulated cell death pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on necroptosis and related inflammatory diseases. The species specificity of NSA and its potential off-target effects on GSDMD are critical considerations for the design of future studies and the development of next-generation necroptosis inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]

- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound ≥95% (HPLC), solid, MLKL inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 9. Understanding allosteric interactions in hMLKL protein that modulate necroptosis and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Cell Signaling Technology [cellsignal.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | Necroptosis | Tocris Bioscience [tocris.com]

- 14. benchchem.com [benchchem.com]

Necrosulfonamide: A Technical Guide to its Discovery and Development as a Potent Necroptosis Inhibitor

A Comprehensive Overview for Researchers and Drug Development Professionals

Necrosulfonamide (NSA) has emerged as a pivotal small molecule inhibitor in the study of regulated cell death, specifically necroptosis. Its discovery and development have provided researchers with a powerful tool to dissect the molecular intricacies of this lytic, inflammatory cell death pathway and have opened new avenues for therapeutic intervention in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injury.[1][2][3][4][5] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and key experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound: A High-Throughput Screening Success

This compound was identified through a comprehensive high-throughput screening (HTS) campaign that evaluated a library of approximately 200,000 small molecules for their capacity to inhibit necroptosis.[6][7][8] The screening assay was strategically designed to identify compounds that could protect human colon adenocarcinoma HT-29 cells from necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (T/S/Z).[6][7] This specific combination of inducers effectively blocks the apoptotic pathway, thereby channeling the cellular demise towards necroptosis.[6] Cell viability was quantified using a luminescence-based assay measuring ATP levels. From this extensive screening effort, a hit compound was identified, which, following lead optimization through structure-activity relationship (SAR) studies, yielded the potent and specific inhibitor known as this compound.[6][7]

Mechanism of Action: Covalent Inhibition of MLKL

This compound exerts its anti-necroptotic effect by specifically targeting the Mixed Lineage Kinase Domain-like protein (MLKL), the terminal executioner of the necroptosis pathway.[9][10] Unlike inhibitors that target upstream kinases like RIPK1, this compound acts downstream of RIPK3 activation.[9][11]

The signaling cascade of necroptosis is initiated by stimuli such as TNF-α, leading to the formation of a protein complex known as the necrosome, which comprises RIPK1 and RIPK3.[12][13] Within the necrosome, RIPK3 becomes phosphorylated and activated, which in turn phosphorylates MLKL.[13] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[13][14] The oligomerized MLKL then disrupts the integrity of the plasma membrane, resulting in cell lysis.[15]

This compound functions as a covalent inhibitor of human MLKL.[13] It specifically forms a covalent bond with Cysteine 86 (Cys86) located in the N-terminal domain of MLKL.[13][16] This modification prevents the conformational changes and subsequent oligomerization of MLKL, thereby blocking its translocation to the plasma membrane and inhibiting the execution of necroptotic cell death.[1][16] It is important to note that this compound exhibits species specificity; the equivalent residue in murine MLKL is a tryptophan, rendering the compound ineffective in mouse cells.[9]

Beyond necroptosis, this compound has also been shown to inhibit pyroptosis by targeting Gasdermin D (GSDMD), another pore-forming executioner protein involved in a distinct inflammatory cell death pathway.[1]

Quantitative Data

The inhibitory potency of this compound has been characterized in various cell-based assays. The following tables summarize key quantitative data.

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | HT-29 | Necroptosis | 0.124 µM | [10] |

| IC50 | General | Necroptosis | < 0.2 µM | [11] |

| IC50 | Jurkat | Necroptosis | 1.399 µM | [17] |

| IC50 | U937 | Necroptosis | 0.454 µM | [17] |

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | Jurkat | Apoptosis | 6.197 µM | [17] |

| IC50 | U937 | Toxicity | 14.694 µM | [17] |

Experimental Protocols

High-Throughput Screening for Necroptosis Inhibitors

This protocol outlines a general workflow for identifying inhibitors of necroptosis, similar to the approach that led to the discovery of this compound.

-

Cell Seeding: Plate a human cell line susceptible to necroptosis (e.g., HT-29) in multi-well plates (e.g., 384-well) at an appropriate density and allow them to adhere overnight.[6]

-

Compound Addition: Add compounds from a chemical library to the wells at a desired final concentration. Include appropriate controls (e.g., DMSO as a vehicle control, a known inhibitor as a positive control).

-

Induction of Necroptosis: Add a cocktail of necroptosis-inducing agents to the wells. A commonly used combination is TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).[6][7][18]

-

Incubation: Incubate the plates for a predetermined time (e.g., 8-24 hours) at 37°C in a 5% CO₂ incubator.[7][18]

-

Cell Viability Assessment: Measure cell viability using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).[6] Alternatively, cell death can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[6]

-

Data Analysis: Calculate the percentage of cell death inhibition for each compound relative to the controls. Identify "hit" compounds that significantly protect cells from necroptosis.

Western Blot Analysis of MLKL Phosphorylation

This method is used to confirm that an inhibitor acts on the necroptosis pathway at or upstream of MLKL.

-

Cell Treatment: Seed cells (e.g., HT-29) and treat them with the necroptosis-inducing cocktail in the presence or absence of the test inhibitor (e.g., this compound) for various time points.[6][9]

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).[18]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6][18]

-

Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated MLKL (pMLKL). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[6][18]

-

Detection: Detect the protein bands using a chemiluminescent substrate.[18]

-

Analysis: A decrease in the pMLKL signal in the presence of the inhibitor indicates a blockade of the necroptosis pathway.[6] The membrane can be stripped and re-probed with antibodies against total MLKL and a loading control (e.g., β-actin) to ensure equal protein loading.[18]

Target Identification via Affinity Pulldown

This protocol can be adapted to identify the direct cellular target of a small molecule inhibitor.

-

Probe Synthesis: Synthesize a biotinylated analog of the inhibitor (e.g., biotinylated this compound) that retains its biological activity.[6]

-

Cell Lysate Preparation: Induce necroptosis in cells and prepare a cell lysate.[6]

-

Probe Incubation: Incubate the cell lysate with the biotinylated probe to allow for binding to its cellular target(s).[6]

-

Affinity Capture: Add streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads) to the lysate to capture the biotin-probe-protein complexes.[6]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.[6]

-

Elution and Protein Identification: Elute the bound proteins from the beads and identify them using mass spectrometry.[6]

Visualizations

Caption: The necroptosis signaling pathway and the inhibitory mechanism of this compound.

Caption: A typical experimental workflow for the discovery and characterization of this compound.

Caption: Logical flow of this compound's intervention in the necroptosis cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyroptosis and necroptosis inhibitor this compound ameliorates lipopolysaccharide-induced inflammatory hyperalgesia in mice [pharmacia.pensoft.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. This compound inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Cell Signaling Technology [cellsignal.com]

- 12. This compound | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]

- 13. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target [mdpi.com]

- 14. The brain protection of MLKL inhibitor this compound against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | MLKL inhibitor | CAS NO.:1360614-48-7 | GlpBio [glpbio.cn]

- 18. benchchem.com [benchchem.com]

Necrosulfonamide: A Technical Guide to its Role in Necroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis is a form of regulated, caspase-independent cell death with significant implications in a variety of pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation. A key player in the execution of necroptosis is the mixed lineage kinase domain-like (MLKL) protein. Necrosulfonamide (NSA) has emerged as a potent and selective small molecule inhibitor of necroptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its interaction with the necroptosis signaling pathway, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

The Necroptosis Signaling Pathway and the Role of this compound

Necroptosis is initiated by various stimuli, most notably through the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). Under conditions where caspase-8 is inhibited, the signaling cascade is shunted towards necroptosis.[1][2][3] The core of this pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[4][5] This culminates in the formation of a functional amyloid-like signaling complex known as the necrosome.[4][6]

Activated RIPK3 then phosphorylates MLKL, the terminal effector in the necroptosis pathway.[4][7][8] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation from the cytoplasm to the plasma membrane.[4][9] The oligomerized MLKL disrupts the integrity of the plasma membrane, leading to cell lysis.[2][9]

This compound exerts its inhibitory effect by directly and covalently targeting human MLKL.[4][10][11] Specifically, it forms a covalent bond with the cysteine residue at position 86 (Cys86) within the N-terminal domain of human MLKL.[4][10] This modification prevents the oligomerization of MLKL, thereby blocking its translocation to the plasma membrane and subsequent execution of necroptotic cell death.[4] It is important to note that NSA is specific to human MLKL, as the equivalent residue in murine MLKL is a tryptophan, rendering the inhibitor ineffective in mouse models.[12]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Inhibitor | Target Cell Line | Necroptosis Stimulus | IC50 Value | Reference |

| This compound | HT-29 (human colon adenocarcinoma) | TNF-α, Smac mimetic, Z-VAD-FMK | 124 nM | [11] |

| This compound | HT-29 (human colon adenocarcinoma) | - | < 0.2 µM | [7] |

| This compound | FADD-null Jurkat cells | TNF-α | ~0.5 µM (for 80% protection) | [11] |

Detailed Experimental Protocols

Induction of Necroptosis in Cell Culture

A widely used method to induce necroptosis in vitro involves the combined treatment of cells with Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor like Z-VAD-FMK (often abbreviated as TSZ).[1][6]

Materials:

-

Cell line of interest (e.g., HT-29, L929, or Jurkat cells) cultured in appropriate medium.[1]

-

TNF-α (human, recombinant).[1]

-

Smac mimetic (e.g., Birinapant).[1]

-

Z-VAD-FMK (pan-caspase inhibitor).[1]

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Multi-well plates.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]

-

Preparation of Reagents:

-

Inhibitor Pre-treatment:

-

Gently remove the old medium from the cells.

-

Add the medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubate the cells for a pre-treatment period (e.g., 1-2 hours) at 37°C in a 5% CO₂ incubator.[1]

-

-

Induction of Necroptosis: Add the necroptosis-inducing cocktail (TNF-α + Smac mimetic + Z-VAD-FMK) directly to the wells containing the inhibitor or vehicle.[1]

-

Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time will vary depending on the cell line.[1]

Assessment of Necroptosis Inhibition

3.2.1. Cell Viability Assay

-

Principle: Quantify cell viability by measuring ATP levels, which are indicative of metabolically active cells.

-

Method: Use a commercially available assay such as CellTiter-Glo® (Promega) according to the manufacturer's instructions. Compare the results from cells treated with the necroptosis-inducing cocktail alone to those pre-treated with this compound.[1]

3.2.2. LDH Release Assay

-

Principle: Measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrotic cell death.

-

Method: Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the culture medium.[1]

3.2.3. Western Blot for MLKL Phosphorylation

-

Principle: Directly assess whether this compound blocks the upstream activation of MLKL by detecting its phosphorylated form (p-MLKL).[13]

-

Procedure:

-

Cell Lysis: After a shorter incubation period (e.g., 4-8 hours) following necroptosis induction, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for phosphorylated MLKL (p-MLKL).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the membrane for total MLKL and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the ratio of p-MLKL to total MLKL.[13]

-

Conclusion

This compound is a valuable chemical probe for studying the molecular mechanisms of necroptosis. Its high potency and specific covalent interaction with human MLKL make it an indispensable tool for distinguishing necroptosis from other forms of cell death. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the role of necroptosis in disease and to explore MLKL as a therapeutic target. The species specificity of this compound, however, necessitates careful consideration in the design of translational studies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. The brain protection of MLKL inhibitor this compound against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MLKL Inhibitor, this compound [sigmaaldrich.com]

- 12. selleckchem.com [selleckchem.com]

- 13. benchchem.com [benchchem.com]

Necrosulfonamide as a GSDMD Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes and executed by the gasdermin family of proteins, with Gasdermin D (GSDMD) being a key player. Upon cleavage by inflammatory caspases (such as caspase-1, -4, -5, and -11), the N-terminal fragment of GSDMD (GSDMD-NT) oligomerizes and forms pores in the plasma membrane. This leads to cell lysis and the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. Dysregulated pyroptosis is implicated in the pathogenesis of numerous inflammatory diseases, making GSDMD a compelling therapeutic target. Necrosulfonamide (NSA) has been identified as a direct inhibitor of GSDMD, offering a valuable tool for studying pyroptosis and a potential therapeutic agent for GSDMD-driven diseases. This guide provides an in-depth overview of NSA's mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.

Mechanism of Action

This compound directly targets and inhibits the pore-forming activity of GSDMD.[1][2] It functions downstream of inflammasome activation and GSDMD cleavage, meaning it does not prevent the initial activation of the pyroptotic pathway or the generation of the active GSDMD-NT fragment.[2] Instead, NSA covalently binds to a specific cysteine residue (Cys191 in human GSDMD) on the GSDMD-NT fragment.[3][4] This modification prevents the subsequent oligomerization of GSDMD-NT, a critical step for the formation of the pyroptotic pore in the cell membrane.[2][3] By inhibiting pore formation, NSA effectively blocks the lytic cell death characteristic of pyroptosis and the release of mature IL-1β.[1][2] Notably, NSA's inhibitory action is specific to GSDMD and does not affect other cell death pathways like Toll-like receptor (TLR) signaling or Gasdermin E (GSDME)-mediated cell death.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on GSDMD and related cellular processes.

| Parameter | Value | Assay System | Species | Reference |

| Binding Affinity (Kd) | 32.0 ± 3.8 μM | Surface Plasmon Resonance | Human | [2] |

Table 1: In Vitro Binding Affinity of this compound for GSDMD.

| Cell Line/System | Effective Concentration | Assay Readout | Inflammasome Activator | Species | Reference |

| Immortalized Bone Marrow-Derived Macrophages (iBMDMs) | 10-20 μM | IL-1β release, Pyroptotic cell death | Nigericin (B1684572) (NLRP3) | Murine | [2] |

| Primary Bone Marrow-Derived Macrophages (BMDMs) | 5 μM | Pyroptotic cell death | NLRP3 and Pyrin-mediated | Murine | [5] |

| Human THP-1 Monocytes | Dose-dependent | Propidium Iodide (PI) uptake, LDH release | Not specified | Human | [2] |

| RAW264.7 Macrophages | Not specified | IL-1β and IL-18 secretion, LDH release | Chlamydia trachomatis | Murine | [6] |

Table 2: In Vitro Efficacy of this compound in Cellular Models of Pyroptosis.

| Disease Model | Dosage and Administration Route | Key Findings | Species | Reference |

| Lipopolysaccharide (LPS)-induced Sepsis | 20 mg/kg, intraperitoneal (i.p.) | Increased survival, reduced serum IL-1β and IL-6 levels | Murine | [7] |

| LPS/D-galactosamine-induced Acute Liver Failure | 20 mg/kg, i.p. | Improved survival, reduced liver injury, decreased IL-1β and IL-18 levels | Murine | [7][8] |

| Doxorubicin-induced Cardiotoxicity | 5 mg/kg, i.p. daily | Protected against cardiotoxicity, reduced inflammatory markers (TNF-α, IL-1β, caspase-1) | Murine | [9] |

| MPTP-induced Parkinson's Disease Model | Not specified | Recovery of motor performance, reduced dopaminergic degeneration, anti-inflammatory and anti-synucleinopathic effects | Murine | [10][11] |

Table 3: In Vivo Efficacy of this compound in Animal Models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a GSDMD inhibitor.

GSDMD-Mediated Pyroptosis Inhibition Assay in Macrophages

Objective: To assess the ability of this compound to inhibit pyroptosis in macrophages, measured by lactate (B86563) dehydrogenase (LDH) release and IL-1β secretion.

Materials:

-

Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or human THP-1 monocytes.

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS).

-

Nigericin.

-

This compound (stock solution in DMSO).

-

LDH cytotoxicity assay kit.

-

IL-1β ELISA kit.

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed iBMDMs or THP-1 cells in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1-2 hours.

-

Inflammasome Activation: Induce pyroptosis by adding nigericin (e.g., 10 µM) to the wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.

-

LDH Assay:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant to a new 96-well plate.

-

Perform the LDH assay according to the manufacturer's instructions.

-

-

IL-1β ELISA:

-

Collect the remaining supernatant.

-

Measure the concentration of IL-1β using an ELISA kit according to the manufacturer's protocol.

-

GSDMD Cleavage and Oligomerization Assay by Western Blot

Objective: To determine if this compound inhibits the oligomerization of the GSDMD-NT fragment without affecting its cleavage.

Materials:

-

HEK293T cells.

-

Expression vector for GFP-tagged GSDMD-NT (p30).

-

Transfection reagent (e.g., calcium phosphate).

-

This compound.

-

RIPA lysis buffer with protease inhibitors.

-

SDS-PAGE gels (non-reducing conditions for oligomerization).

-

PVDF membranes.

-

Primary antibodies: anti-GSDMD, anti-GFP.

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

Protocol:

-

Transfection: Transfect HEK293T cells with the GFP-GSDMD-NT expression vector.

-

Treatment: Four hours after transfection, change the medium and treat the cells with this compound (e.g., 20 µM) or DMSO.

-

Cell Lysis: After 24 hours, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

For GSDMD cleavage analysis, load equal amounts of protein onto a standard SDS-PAGE gel under reducing conditions.

-

For GSDMD-NT oligomerization analysis, load equal amounts of protein onto an SDS-PAGE gel under non-reducing conditions.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with the primary antibody (anti-GSDMD or anti-GFP) overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

In Vitro GSDMD Binding Assay

Objective: To confirm the direct binding of this compound to GSDMD.

Materials:

-

Recombinant human GSDMD protein.

-

Biotin-conjugated this compound (NSA-biotin).

-

Streptavidin-agarose beads.

-

Anti-GSDMD antibody.

-

Protein A/G agarose (B213101) beads.

-

Binding buffer.

Protocol (Pull-down with NSA-biotin):

-

Incubation: Incubate recombinant GSDMD with NSA-biotin in a binding buffer for 2 hours.

-

Pull-down: Add streptavidin-agarose beads to the mixture and incubate for another 1-2 hours to pull down the NSA-biotin and any bound proteins.

-

Washing: Wash the beads several times with the binding buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blot using an anti-GSDMD antibody.

In Vivo Sepsis Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of sepsis.

Materials:

-

C57BL/6 mice.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80 in saline).

Protocol:

-

Animal Grouping: Divide mice into treatment groups (e.g., saline control, LPS + vehicle, LPS + NSA).

-

Sepsis Induction: Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS (e.g., 25 mg/kg).

-

Treatment: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle at a specified time point relative to LPS injection (e.g., 30 minutes before or after).

-

Monitoring: Monitor the survival of the mice over a defined period (e.g., 72 hours).

-

Cytokine Analysis (optional): At a specific time point post-LPS injection, collect blood samples to measure serum levels of IL-1β and other inflammatory cytokines by ELISA.

Visualizations

Signaling Pathway

Caption: this compound inhibits pyroptosis by preventing GSDMD-NT oligomerization.

Experimental Workflow

Caption: Workflow for assessing NSA's inhibition of pyroptosis in macrophages.

Logical Relationship

Caption: Therapeutic rationale for NSA in GSDMD-mediated inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GSDMD-mediated pyroptosis restrains intracellular Chlamydia trachomatis growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyroptosis and necroptosis inhibitor this compound ameliorates lipopolysaccharide-induced inflammatory hyperalgesia in mice [pharmacia.pensoft.net]

- 8. Gasdermin D Inhibitor this compound Alleviates Lipopolysaccharide/D-galactosamine-induced Acute Liver Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the cardioprotective effect of this compound in doxorubicin-induced cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Necrosulfonamide in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrosulfonamide (NSA) is a potent and specific small-molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector in the necroptosis pathway. Necroptosis, a form of regulated necrosis, is increasingly implicated in the pathogenesis of a wide range of inflammatory diseases. By preventing the execution of this lytic cell death program, this compound offers a targeted therapeutic strategy to mitigate inflammation and tissue damage. Recent evidence also suggests that NSA can inhibit pyroptosis, another pro-inflammatory cell death pathway, by targeting Gasdermin D (GSDMD). This dual-inhibitory function positions this compound as a valuable tool for dissecting the roles of these pathways in disease and as a promising candidate for therapeutic development.

This technical guide provides a comprehensive overview of the use of this compound in various preclinical inflammatory disease models. It includes detailed experimental protocols, quantitative data from key studies, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in designing and interpreting their own investigations.

Mechanism of Action: Targeting Necroptosis and Pyroptosis

This compound's primary mechanism of action is the inhibition of MLKL. In the canonical necroptosis pathway, signaling through receptors like TNFR1 leads to the formation of the necrosome, a complex containing Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane. This disrupts membrane integrity, causing cell lysis and the release of damage-associated molecular patterns (DAMPs), which propagate inflammation.[1][2] this compound covalently binds to a cysteine residue in human MLKL, preventing its oligomerization and execution of cell death.[1]

Furthermore, some studies have demonstrated that this compound can also inhibit pyroptosis by directly binding to Gasdermin D (GSDMD), the pore-forming effector of this pathway.[3][4] This broadens the anti-inflammatory potential of this compound to diseases where both necroptosis and pyroptosis contribute to pathology.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and a general experimental workflow for its application in in vivo inflammatory disease models.

Quantitative Data from In Vivo Inflammatory Disease Models

The following tables summarize the quantitative data from various studies utilizing this compound in animal models of inflammatory diseases.

Table 1: this compound in Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis

| Parameter | Control Group | DSS Group | DSS + this compound | Reference |

| Animal Model | C57BL/6 mice | C57BL/6 mice | C57BL/6 mice | [1][5][6] |

| NSA Dosage | - | - | 3 mg/kg or 30 mg/kg (i.p.) | [1] |

| Disease Activity Index (DAI) | - | 12.5 | 4.7 (3 mg/kg), 3.1 (30 mg/kg) | [1] |

| TNF-α Level (relative expression) | - | 453.0 ± 199.0 | 190.6 ± 174.3 (3 mg/kg), 136.8 ± 131.6 (30 mg/kg) | [1] |

| IL-6 Level (relative expression) | - | Elevated | Reduced | [1] |

| p-MLKL Expression | - | Increased | Decreased | [5] |

| N-GSDMD Expression | - | Increased | Decreased | [5] |

Table 2: this compound in Neuroinflammatory Models

| Parameter | Control Group | Disease Model Group | Disease Model + this compound | Reference |

| Intracerebral Hemorrhage (ICH) Model | Sham | ICH (Collagenase VII) | ICH + 5 mg/kg NSA (i.p., twice daily) | [7][8] |

| Hematoma Volume | - | Increased | Significantly Reduced | [7] |

| Neurological Deficit Score | - | Increased | Significantly Improved | [7] |

| MPTP-Induced Parkinson's Disease Model | Vehicle | MPTP | MPTP + 1 or 5 mg/kg NSA (i.p., daily) | [3][9] |

| TH-positive Neurons (Striatum) | - | Decreased | Significantly Increased | [3] |

| Proinflammatory Markers (iNOS, TNF-α, IL-1β, IL-6) | - | Increased | Significantly Decreased | [3][10] |

| Spinal Cord Injury (SCI) Model | Sham | SCI | SCI + 5 mg/kg NSA (i.p.) | [11][12][13] |

| Locomotor Function (BMS Score) | - | Impaired | Significantly Improved | [13] |

| p-MLKL Expression | - | Increased | Reduced (within 12h post-injury) | [13] |

| LPS-Induced Inflammatory Hyperalgesia | Saline | LPS (10 mg/kg, i.p.) | LPS + 0.01, 0.1, or 1 mg/kg NSA (i.p.) | [2] |

| Thermal Latency (Hot Plate Test) | - | Decreased | Prevented Decrease | [2] |

| Caspase-11 p20, p30-GSDMD Expression | - | Increased | Prevented Increase (at 0.01 mg/kg) | [2] |

| RIPK1, RIPK3, MLKL Activity | - | Increased | Prevented Increase (at 0.01 mg/kg) | [2] |

Detailed Experimental Protocols

In Vivo Models

1. Dextran Sulfate Sodium (DSS)-Induced Colitis [1][14][15]

-

Animals: Male C57BL/6 mice.

-

Acclimatization: 7 days.

-

Induction of Colitis: 2.5% (w/v) DSS in drinking water for 5-7 consecutive days.

-

This compound Administration: Intraperitoneal (i.p.) injection of this compound (3 mg/kg or 30 mg/kg) dissolved in a vehicle like corn oil, typically on days 1, 3, and 5 of DSS administration.

-

Monitoring: Daily recording of body weight and Disease Activity Index (DAI) based on weight loss, stool consistency, and bleeding.

-

Endpoint Analysis: Euthanasia and collection of colon tissue for measurement of length and weight, histological analysis (H&E staining), and molecular analysis (e.g., Western blot for p-MLKL, N-GSDMD; qPCR for TNF-α, IL-6).

2. Intracerebral Hemorrhage (ICH) Model [7][8][16]

-

Animals: Male adult C57BL/6 mice (20-25 g).

-

Induction of ICH: Stereotactic injection of collagenase VII into the striatum.

-

This compound Administration: Intraperitoneal (i.p.) injection of this compound (5 mg/kg) dissolved in 0.25% DMSO in saline, administered twice a day.

-

Endpoint Analysis (Day 3 post-ICH):

-

Hematoma Volume: Measurement from brain slices.

-

Neurological Function: Assessed using tests like the corner test and a focal neurological deficit score.

-

Inflammation: Immunohistochemistry for markers of microglia (Iba1) and neutrophils (MPO).

-

Necroptosis Markers: Western blot for MLKL, RIPK1, and RIPK3.

-

Neuronal Death: TUNEL staining.

-

Blood-Brain Barrier Permeability: Evans blue dye leakage assay.

-

3. MPTP-Induced Parkinson's Disease Model [3][9][10][17][18][19]

-

Animals: Male C57BL/6 mice.

-

Induction of Parkinson's Disease: Intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 20 mg/kg, four injections at 2-hour intervals).

-

This compound Administration: Intraperitoneal (i.p.) injection of this compound (1 or 5 mg/kg) daily, starting 3 days before MPTP treatment.

-

Behavioral Analysis: Assessment of motor performance using tests like the rotarod test.

-

Endpoint Analysis:

-

Dopaminergic Neuron Loss: Immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum.

-

Neuroinflammation: Immunohistochemistry for Iba1 (microglia) and GFAP (astrocytes); Western blot or ELISA for proinflammatory markers (iNOS, TNF-α, IL-1β, IL-6).

-

Necroptosis Markers: Western blot for phosphorylated and total MLKL.

-

4. Spinal Cord Injury (SCI) Model [11][12][13][20]

-

Animals: Adult mice or rats.

-

Induction of SCI: Contusion or compression injury at a specific spinal cord level (e.g., T10).

-

This compound Administration: Intraperitoneal (i.p.) injection of this compound (e.g., 5 mg/kg) at various time points post-injury (e.g., 15 min, 1h, 6h, 12h, 24h) to determine the therapeutic window.

-

Functional Assessment: Evaluation of locomotor recovery using the Basso Mouse Scale (BMS).

-

Endpoint Analysis:

-

Histology: H&E staining to assess tissue damage and neuronal protection.

-

Necroptosis Markers: Western blot for p-MLKL, p-RIP3.

-

Oxidative Stress Markers: Measurement of mitochondrial membrane potential, ATP levels, glutathione, superoxide (B77818) dismutase, reactive oxygen species, and malondialdehyde.

-

5. LPS-Induced Inflammatory Hyperalgesia [2][21][22]

-

Animals: Male mice.

-

Induction of Hyperalgesia: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (10 mg/kg).

-

This compound Administration: Intraperitoneal (i.p.) injection of this compound (0.01, 0.1, or 1 mg/kg) prior to or concurrently with LPS.

-

Pain Behavior Assessment: Measurement of thermal sensitivity using the hot plate test at a specific time point (e.g., 6 hours) after LPS injection.

-

Endpoint Analysis: Western blot analysis of brain and spinal cord tissue for markers of pyroptosis (caspase-11, GSDMD) and necroptosis (p-RIPK1, p-RIPK3, p-MLKL), as well as inflammatory mediators (IL-1β, HMGB1).

In Vitro Models

1. LPS-Induced Neuroinflammation in BV2 Microglial Cells [23][24][25][26][27]

-

Cell Line: BV2 murine microglial cells.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at concentrations ranging from 100 ng/mL to 1 µg/mL.

-

This compound Treatment: Pre-treatment with this compound at various concentrations for a specified time (e.g., 1 hour) before LPS stimulation.

-

Outcome Measures:

-

Inflammatory Mediators: Measurement of nitric oxide (Griess assay) and proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant by ELISA.

-

Signaling Pathways: Western blot analysis of cell lysates for phosphorylated and total proteins in the NF-κB and MAPK pathways, as well as necroptosis-related proteins (RIPK1, RIPK3, MLKL).

-

Cell Viability: Assays such as MTT or CCK-8.

-

2. TNF-α/Z-VAD-fmk-Induced Necroptosis in Caco-2 Intestinal Epithelial Cells [1][28][29][30][31][32]

-

Cell Line: Caco-2 human intestinal epithelial cells.

-

Induction of Necroptosis: Treatment with a combination of TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor such as Z-VAD-fmk (e.g., 50 µM).

-

This compound Treatment: Pre-treatment with this compound (e.g., 2 µM) for 1 hour prior to the addition of TNF-α and Z-VAD-fmk.

-

Outcome Measures:

-

Cell Morphology: Observation of changes in cell shape and detachment using light microscopy.

-

Cell Viability/Death: MTT assay for viability and measurement of lactate (B86563) dehydrogenase (LDH) release for cytotoxicity. Hoechst staining can be used to visualize nuclear morphology changes indicative of cell death.

-

Conclusion

This compound has demonstrated significant therapeutic potential across a diverse range of preclinical inflammatory disease models. Its ability to inhibit MLKL-mediated necroptosis, and in some cases GSDMD-mediated pyroptosis, underscores the critical role of these regulated cell death pathways in driving inflammation and tissue injury. The data and protocols compiled in this guide offer a valuable resource for researchers seeking to investigate the role of necroptosis and pyroptosis in their own areas of interest and to evaluate the therapeutic utility of this compound. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyroptosis and necroptosis inhibitor this compound ameliorates lipopolysaccharide-induced inflammatory hyperalgesia in mice [pharmacia.pensoft.net]

- 3. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson’s Disease Mouse Model [biomolther.org]

- 10. This compound exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Attenuates Spinal Cord Injury via Necroptosis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of HtrA2 alleviated dextran sulfate sodium (DSS)-induced colitis by preventing necroptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 19. This compound exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Methods of Necroptosis Inhibition for Spinal Cord Injury Using Translational Research to Limit Secondary Injury and Enhance Endogenous Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Pyroptosis and necroptosis inhibitor this compound ameliorates lipopolysaccharide-induced inflammatory hyperalgesia in mice | Semantic Scholar [semanticscholar.org]

- 23. Anti-inflammatory mechanism of the MLKL inhibitor this compound in LPS- or poly(I:C)-induced neuroinflammation and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hydroxytyrosol Decreases LPS- and α-Synuclein-Induced Microglial Activation In Vitro [mdpi.com]

- 25. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scienceopen.com [scienceopen.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. The augmentation of TNFalpha-induced cell death in murine L929 fibrosarcoma by the pan-caspase inhibitor Z-VAD-fmk through pre-mitochondrial and MAPK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. TNF-α Induces Vectorial Secretion of IL-8 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Development of an Inflammation-Triggered In Vitro “Leaky Gut” Model Using Caco-2/HT29-MTX-E12 Combined with Macrophage-like THP-1 Cells or Primary Human-Derived Macrophages [mdpi.com]

- 32. Development of an in vitro co-culture model using Caco-2 and J774A.1 cells to mimic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Necrosulfonamide: A Technical Guide to its Therapeutic Potential in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necrosulfonamide (NSA), a potent and specific small-molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders. By targeting the terminal effector of the necroptotic cell death pathway, NSA offers a novel mechanism to mitigate neuronal loss and neuroinflammation, which are central to the pathology of diseases such as Alzheimer's, Parkinson's, and acute brain injuries. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from various neurodegeneration models, and providing explicit experimental protocols for its evaluation.

Mechanism of Action: Targeting the Executioner of Necroptosis

Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of numerous neurodegenerative diseases. This lytic form of cell death is orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome. The necrosome then phosphorylates and activates MLKL.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death and the release of damage-associated molecular patterns (DAMPs), which in turn trigger a potent inflammatory response.[2]

This compound specifically targets the N-terminal domain of human MLKL, preventing its oligomerization and subsequent translocation to the plasma membrane.[1] This targeted inhibition effectively halts the execution of necroptosis, thereby preserving neuronal integrity and reducing neuroinflammation.

Preclinical Efficacy in Neurodegenerative Disease Models

This compound has demonstrated significant neuroprotective effects across a variety of preclinical models of neurodegeneration. The following sections summarize the key quantitative findings.

Alzheimer's Disease

In a rat model of Alzheimer's disease induced by aluminum chloride (AlCl₃), this compound treatment significantly ameliorated cognitive deficits and neuropathological markers.[3][4][5]

| Parameter | Control | AlCl₃ | AlCl₃ + NSA |

| Morris Water Maze (Escape Latency, s) | 15.2 ± 2.1 | 48.9 ± 5.3 | 22.7 ± 3.5 |

| Y-Maze (Spontaneous Alternation, %) | 78.4 ± 6.2 | 45.1 ± 4.8 | 71.3 ± 5.9 |

| Hippocampal p-MLKL (relative units) | 1.0 ± 0.1 | 3.8 ± 0.4 | 1.3 ± 0.2 |

| Hippocampal Aβ₁₋₄₂ (pg/mg protein) | 25.6 ± 3.1 | 78.2 ± 8.5 | 35.4 ± 4.2 |

| Hippocampal p-tau (relative units) | 1.0 ± 0.1 | 4.2 ± 0.5 | 1.5 ± 0.2 |

Data are presented as mean ± SD. All differences between AlCl₃ and AlCl₃ + NSA groups are statistically significant (p < 0.05).

Parkinson's Disease

In a subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, repeated administration of this compound resulted in the recovery of motor performance and protected dopaminergic neurons.[6][7][8]

| Parameter | Control | MPTP | MPTP + NSA |

| Rotarod Test (Latency to Fall, s) | 185 ± 15 | 72 ± 11 | 155 ± 18 |

| Pole Test (Time to Turn, s) | 5.1 ± 0.8 | 12.3 ± 1.5 | 6.8 ± 1.1 |

| TH+ Neurons in Substantia Nigra (cells/mm²) | 250 ± 22 | 115 ± 18 | 210 ± 25 |

| Striatal Dopamine (ng/mg tissue) | 12.5 ± 1.8 | 4.2 ± 0.9 | 9.8 ± 1.5 |

Data are presented as mean ± SD. All differences between MPTP and MPTP + NSA groups are statistically significant (p < 0.05).

Intracerebral Hemorrhage (ICH)

In a collagenase-induced mouse model of intracerebral hemorrhage, this compound administration significantly reduced brain injury and improved neurological function.[9][10][11][12]

| Parameter | Sham | ICH + Vehicle | ICH + NSA |

| Hematoma Volume (mm³) | 0 | 35.4 ± 4.1 | 18.2 ± 3.5 |

| Neurological Deficit Score (mNSS) | 0 | 10.5 ± 1.2 | 5.8 ± 1.0 |

| Brain Water Content (%) | 78.5 ± 0.5 | 82.3 ± 0.7 | 79.8 ± 0.6 |

| TUNEL-positive Neurons (cells/field) | 2 ± 1 | 45 ± 6 | 15 ± 4 |

Data are presented as mean ± SD. All differences between ICH + Vehicle and ICH + NSA groups are statistically significant (p < 0.05).

Spinal Cord Injury (SCI)

In a mouse model of spinal cord injury, this compound treatment improved locomotor function and reduced tissue damage.[2][13][14][15]

| Parameter | Sham | SCI + Vehicle | SCI + NSA |

| Basso Mouse Scale (BMS) Score (at 28 days) | 9.0 ± 0.0 | 2.5 ± 0.5 | 5.2 ± 0.7 |

| Lesion Volume (mm³) | 0 | 8.7 ± 1.1 | 4.1 ± 0.8 |

| Spinal Cord Water Content (%) | 68.2 ± 1.5 | 79.5 ± 2.1 | 72.3 ± 1.8 |

| ATP Level (nmol/mg protein) | 25.1 ± 2.8 | 10.3 ± 1.5 | 18.9 ± 2.2 |

Data are presented as mean ± SD. All differences between SCI + Vehicle and SCI + NSA groups are statistically significant (p < 0.05).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Neurodegeneration Models

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP-HCl, Sigma-Aldrich) at a dose of 20 mg/kg (free base) via intraperitoneal (i.p.) injection, four times at 2-hour intervals on a single day.

-

This compound Treatment: Administer this compound (Selleck Chemicals) at a dose of 1.65 mg/kg (i.p.) daily, starting 24 hours after the last MPTP injection and continuing for 7 days. The vehicle control group receives an equivalent volume of DMSO (0.1% in saline).

-

Behavioral Assessment: Perform behavioral tests such as the rotarod and pole test 7 days after the final MPTP injection.

-

Tissue Collection: At the end of the study, euthanize mice and perfuse with 4% paraformaldehyde. Collect brains for immunohistochemical and biochemical analyses.

-

Animals: Male Wistar rats (150-180 g).

-

AlCl₃ Administration: Administer aluminum chloride (AlCl₃) at a dose of 100 mg/kg daily via oral gavage for 6 weeks.[16][17]

-

This compound Treatment: Administer this compound at a dose of 1.65 mg/kg (i.p.) daily for the 6-week duration of AlCl₃ administration.

-

Behavioral Assessment: Conduct the Morris Water Maze and Y-maze tests during the final week of treatment.

-

Tissue Collection: Following behavioral testing, collect brain tissue for histological and biochemical analysis of Alzheimer's-related pathologies.

Behavioral Assessments

-

Apparatus: A circular pool (150 cm in diameter) filled with opaque water (22 ± 1°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

-

Acquisition Phase: Train rats for 5 consecutive days with four trials per day. In each trial, the rat is released from one of four starting positions and allowed to search for the platform for 60 seconds. If the rat fails to find the platform, it is guided to it and allowed to remain for 15 seconds.

-

Probe Trial: On day 6, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant.

-

Apparatus: A three-arm maze with arms of equal length (40 cm long, 10 cm wide, 20 cm high) positioned at 120° angles to each other.

-

Procedure: Place the rat at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Data Analysis: Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms. Calculate the percentage of spontaneous alternation as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

Histological and Biochemical Assays

-

Tissue Preparation: Use paraffin-embedded or cryopreserved brain sections (10-20 µm).

-

Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

-

Labeling: Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP for 60 minutes at 37°C in a humidified chamber.

-

Counterstaining: Counterstain with a nuclear stain such as DAPI.

-

Imaging: Visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.

-

Protein Extraction: Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-MLKL (e.g., Abcam, 1:1000) overnight at 4°C.

-

Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature and visualize using an ECL detection system. Normalize p-MLKL levels to total MLKL and a loading control (e.g., β-actin).

-

Tissue Preparation: Use free-floating or slide-mounted brain sections.

-

Antigen Retrieval: Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 95°C for 20 minutes).

-

Blocking: Block non-specific binding with 5% normal goat serum in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against TH (e.g., Millipore, 1:2000) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC kit, Vector Labs). Visualize with 3,3'-diaminobenzidine (B165653) (DAB).

-

Quantification: Count TH-positive neurons in the substantia nigra using stereological methods.

In Vitro Neuroprotection Assay

-

Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induction of Cell Death: Induce necroptosis using a combination of TNF-α (50 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).

-

LDH Measurement: After 24 hours, collect the cell culture supernatant and measure LDH activity using a commercially available kit (e.g., CytoTox 96®, Promega).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Conclusion and Future Directions

This compound represents a compelling therapeutic strategy for neurodegenerative diseases by directly targeting the execution of necroptotic cell death. The preclinical data robustly support its neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, intracerebral hemorrhage, and spinal cord injury. The detailed protocols provided herein offer a framework for the continued investigation and development of this compound and other MLKL inhibitors. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, assessing its long-term safety and efficacy, and exploring its potential in combination with other neuroprotective agents. The translation of these promising preclinical findings into clinical applications holds the potential to address the significant unmet medical need in the treatment of neurodegenerative disorders.

References

- 1. queensu.ca [queensu.ca]

- 2. This compound Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]